molecular formula C9H11ClF3N B578465 (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 1213630-93-3

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B578465
CAS No.: 1213630-93-3
M. Wt: 225.639
InChI Key: XJVAGOCFOAYRDT-FYZOBXCZSA-N
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Description

(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H11ClF3N and its molecular weight is 225.639. The purity is usually 95%.
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Scientific Research Applications

Chromatography

Hydrophilic interaction chromatography (HILIC) serves as a valuable alternative for the separation of polar, weakly acidic, or basic samples, including drugs and metabolites. HILIC's compatibility with mass spectrometry due to its highly organic mobile phases makes it an attractive technique for analyzing various compounds, potentially including (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride (Jandera, 2011).

Bio-ethanol Reforming for Hydrogen Production

Research on bio-ethanol reforming presents a promising method for hydrogen production from renewable resources. The selection of catalysts and their supports significantly affects the reforming process's efficiency, which could be an area of interest for studying the catalytic properties of various compounds, including those related to this compound (Ni, Leung, & Leung, 2007).

Coordination Chemistry of Thioureas

Thioureas and their coordination with transition metals offer insights into their chemistry, structure, and potential applications, including ligand behavior in coordination complexes. Such studies might provide a framework for investigating the interactions of this compound with metals (Saeed, Flörke, & Erben, 2014).

Hydroxyproline Determination

The determination of hydroxyproline, a significant component in collagen, involves methods that may relate to the analytical applications of this compound. Understanding these procedures could offer insights into the compound's utility in biochemical assays (Stegemann & Stalder, 1967).

Properties

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVAGOCFOAYRDT-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662695
Record name (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213630-93-3
Record name (1R)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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